2-Thiazolamine, 4-(4-chloro-2-thienyl)-
Description
2-Thiazolamine, 4-(4-chloro-2-thienyl)- (CAS: 570407-42-0) is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorothiophen-2-yl group at the 4-position and an amine group at the 2-position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical development, particularly in the production of active pharmaceutical ingredients (APIs) such as avatrombopag, where it is identified as "Avatrombopag Impurity 8" . Its molecular formula is C₇H₆ClN₂S₂, with a molecular weight of 232.72 g/mol. The compound is synthesized via condensation reactions involving thiourea and halogenated ketones, followed by purification steps to achieve high yields (up to 98% in optimized conditions) .
Properties
IUPAC Name |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPGSKGPGBYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629909 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570407-10-2 | |
| Record name | 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- typically involves the following steps :
Bromination: Bromine is added to an ether solution of 4-chloro-2-acetylthiophene under ice cooling. The mixture is stirred at room temperature for 2 hours to obtain a brominated compound.
Thiazole Formation: Thiourea is added to an ethanol solution of the brominated compound at room temperature. The mixture is stirred overnight at 80°C to obtain 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolamine, 4-(4-chloro-2-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the thiazole and thiophene rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in creating derivatives that have enhanced biological activities or novel properties.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 2-Thiazolamine, 4-(4-chloro-2-thienyl)- exhibits antimicrobial activity, making it a candidate for further research in medical applications aimed at combating infections .
- Anticancer Research : Investigations into its potential anticancer properties are ongoing, focusing on its ability to inhibit specific cancer cell lines through various biochemical pathways.
Medicine
- Pharmaceutical Precursor : This compound is explored as a precursor for drugs targeting specific receptors, including those involved in hematopoiesis (blood cell formation) through activation of the thrombopoietin receptor (TPO-R). Its role in increasing platelet counts has implications for treating conditions like thrombocytopenia.
Industry
- Dyes and Pigments : It is used as a precursor for thiazine dyes, known for their excellent light fastness, making them suitable for textile applications .
- Agricultural Chemicals : The compound is involved in the synthesis of herbicides and insecticides effective against broadleaf plants, contributing to agricultural productivity .
- Antioxidant Activity : Research has highlighted the antioxidant properties of thiazole derivatives, including this compound. These properties are beneficial in protecting against oxidative stress, suggesting potential therapeutic applications.
- Polymer Manufacturing : Studies indicate that 2-Thiazolamine, 4-(4-chloro-2-thienyl)- can enhance the stability and longevity of polymer products when used as an additive. Its chemical properties allow for improved performance in materials science applications.
- Biochemical Mechanisms : The activation of the TPO-R by this compound triggers downstream effects in the JAK-STAT signaling pathway, which is crucial for platelet production. Understanding these mechanisms can lead to targeted therapies for blood disorders.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to the 2-aminothiazole family, which is characterized by a thiazole ring with an amine group at the 2-position. Key structural analogs include:
4-(4-Chlorophenyl)thiazol-2-amine: Substituted with a chlorophenyl group instead of chlorothienyl.
4-(4-Fluorophenyl)thiazol-2-amine : Fluorine substitution introduces electronegativity, improving metabolic stability compared to chlorine .
4-(2-Thienyl)thiazol-2-amine : Lacks the chloro substituent, reducing steric hindrance and reactivity .
The chlorothienyl group in the target compound provides a unique balance of electron-withdrawing effects (due to chlorine) and π-conjugation (from the thiophene ring), which may influence binding affinity in biological systems .
Physicochemical Properties
Biological Activity
2-Thiazolamine, 4-(4-chloro-2-thienyl)- (CAS No. 570407-10-2) is a compound that has garnered attention for its potential biological activities, particularly as an agonist of the thrombopoietin receptor (TPO-R). This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Target of Action:
The primary target of 2-Thiazolamine, 4-(4-chloro-2-thienyl)- is the thrombopoietin receptor (TPO-R), which plays a significant role in regulating platelet production.
Mode of Action:
As an agonist to TPO-R, this compound triggers the JAK-STAT signaling pathway, leading to an increase in platelet counts in the blood. This pathway is crucial for hematopoiesis and influences various cellular responses related to blood cell formation .
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Specifically, studies on the 2-aminothiazole series have shown promising results against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved for certain analogs .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 2-Aminothiazole Derivative A | 0.5 | Effective against M. tuberculosis |
| 2-Aminothiazole Derivative B | 1.0 | Effective against M. tuberculosis |
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. For instance, some thiazole derivatives have shown cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | 0.1 | Thiazole Derivative C |
| NCI-H522 (Lung Cancer) | 0.06 | Thiazole Derivative D |
Case Studies
-
Study on Platelet Production:
A study conducted on the effects of 2-Thiazolamine on platelet counts demonstrated a significant increase in platelet production in animal models. The activation of TPO-R was confirmed through assays measuring downstream signaling pathways. -
Antimicrobial Efficacy:
In vitro studies showed that modifications at the C-2 and C-4 positions of the thiazole ring enhanced activity against M. tuberculosis. The introduction of lipophilic groups at these positions was crucial for maintaining antibacterial efficacy . -
Cytotoxicity Assessment:
A series of thiazole derivatives were tested against various cancer cell lines, revealing that certain substitutions led to improved cytotoxic effects, particularly in solid tumors such as breast and colon cancer .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-chloro-2-thienyl)-2-thiazolamine?
A typical method involves cyclizing α-halo ketones with thiourea derivatives. For example, Pattan et al. synthesized 4-(4-chlorophenyl)thiazol-2-amine by reacting p-acetophenone with thiourea in ethanol, followed by bromine addition to form the thiazole ring . Adjusting the halo-substituted aromatic precursor (e.g., 4-chloro-2-thienyl derivatives) allows targeting specific substituents. Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. Post-synthesis purification often involves recrystallization or column chromatography.
Q. How can researchers characterize the molecular structure and purity of 4-(4-chloro-2-thienyl)-2-thiazolamine?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₇ClN₂S₂ has a theoretical mass of ~258.2 g/mol).
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, thiazole NH₂ at δ 5.5–6.0 ppm) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ ~270–300 nm for thiazoles) ensures >95% purity.
- X-ray Crystallography (if crystalline) resolves bond angles and packing interactions .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported synthetic yields of 4-(4-chloro-2-thienyl)-2-thiazolamine derivatives?
Discrepancies in yields often arise from variations in:
- Reagent Quality : Impurities in thiourea or halo-ketones can inhibit cyclization.
- Catalytic Additives : Trace acids (e.g., HCl) or bases (e.g., Et₃N) may accelerate ring closure but are inconsistently reported .
- Workup Protocols : Inadequate removal of byproducts (e.g., unreacted thiourea) skews yield calculations. Systematic reproducibility studies using controlled conditions (e.g., standardized reagent sources, inert atmosphere) are recommended to isolate critical variables.
Q. How can computational chemistry aid in predicting the reactivity of 4-(4-chloro-2-thienyl)-2-thiazolamine in nucleophilic substitution reactions?
Density Functional Theory (DFT) models, such as Becke’s gradient-corrected exchange-energy functional, simulate electron density distributions to predict reactive sites . For example:
- Electrophilic Aromatic Substitution : Calculations of Fukui indices identify electron-rich regions (e.g., thienyl sulfur or thiazole NH₂) prone to nitration or halogenation.
- Nucleophilic Attack : Partial charge analysis at the chloro-thienyl group reveals susceptibility to SNAr reactions with amines or alkoxides. These models guide experimental design, reducing trial-and-error in functionalization.
Q. What methodologies are used to establish structure-activity relationships (SAR) for 4-(4-chloro-2-thienyl)-2-thiazolamine in biological systems?
SAR studies involve:
- Derivatization : Introducing substituents (e.g., nitro, amino, or azo groups) at the thiazole 5-position or thienyl 4-position .
- Biological Assays : Testing modified compounds for activity (e.g., antimicrobial, anticancer) using in vitro models.
- Computational Docking : Mapping interactions with target proteins (e.g., kinase active sites) to rationalize activity trends . Cross-referencing synthetic feasibility with bioassay data optimizes lead compound identification.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
